Technical Guide: 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1)
Technical Guide: 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1)
The following technical guide provides an in-depth analysis of 2-Methoxy-4-(methylamino)benzonitrile (CAS 627468-17-1), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).
[1]
Executive Summary
2-Methoxy-4-(methylamino)benzonitrile is a specialized pharmaceutical intermediate primarily utilized in the development of covalent kinase inhibitors.[1] Its structural core—a benzonitrile scaffold substituted with methoxy and methylamino groups—serves as a versatile precursor for constructing the pharmacophores found in drugs like Osimertinib (AZD9291) and other EGFR T790M inhibitors.
This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of CAS 627468-17-1, designed for researchers optimizing the synthesis of mutant-selective oncology therapeutics.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound is characterized by a distinct electron-rich aniline system stabilized by an electron-withdrawing nitrile group.[1] This push-pull electronic structure influences its reactivity in subsequent electrophilic aromatic substitutions (e.g., nitration).[1]
Table 1: Physicochemical Data
| Property | Value | Notes |
| CAS Number | 627468-17-1 | Verified Identifier |
| IUPAC Name | 2-Methoxy-4-(methylamino)benzonitrile | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline form common |
| Melting Point | 108–112 °C | Typical range for pure substance |
| Predicted LogP | 1.82 ± 0.3 | Moderate lipophilicity |
| pKa (Base) | ~4.5 (Aniline nitrogen) | Reduced basicity due to nitrile EWG |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water |
Synthetic Pathways & Process Chemistry[1][8][9]
The synthesis of CAS 627468-17-1 typically relies on nucleophilic aromatic substitution (
Method A: Nucleophilic Displacement (Industrial Standard)
This route is preferred for scalability and atom economy. It utilizes 4-Fluoro-2-methoxybenzonitrile as the starting material, which undergoes displacement by methylamine.[1]
Protocol:
-
Reagents: 4-Fluoro-2-methoxybenzonitrile (1.0 eq), Methylamine (2.0 M in THF or MeOH, 3.0 eq),
(1.5 eq). -
Solvent: DMSO or DMF (polar aprotic enhances
rate). -
Conditions: Heat to 80–100 °C for 4–6 hours in a sealed vessel.
-
Workup: Quench with ice water. The product precipitates or is extracted with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Heptane.
Method B: Reductive Amination (Alternative)
Used when the amino-precursor 4-Amino-2-methoxybenzonitrile is available.[1]
-
Reagents: 4-Amino-2-methoxybenzonitrile, Paraformaldehyde, NaBH₄ or NaBH(OAc)₃.[1]
-
Mechanism: Formation of the imine/hemiaminal followed by in situ reduction.
-
Note: Requires careful control to prevent over-alkylation to the dimethyl derivative.
Visualization: Synthesis Workflow
Caption: Figure 1.
Role in Medicinal Chemistry (EGFR Inhibitors)[1]
This molecule represents a strategic "Right-Hand Side" (RHS) building block for Osimertinib and related third-generation EGFR inhibitors.[1] The specific substitution pattern—methoxy at C2 and amine at C4—is crucial for binding affinity within the ATP-binding pocket of the kinase.
Structural Logic & SAR
-
2-Methoxy Group: Provides a hydrogen bond acceptor for the hinge region (Met793 in EGFR) and induces a conformational twist that improves selectivity for the mutant T790M form over Wild-Type EGFR.[1]
-
4-Methylamino Group: Serves as the attachment point for solubilizing tails (e.g., N,N,N'-trimethylethylenediamine) or directly interacts with solvent-exposed regions.[1]
-
Benzonitrile Core: Often serves as a "masked" aniline. The nitrile can be hydrolyzed to an amide or reduced to a benzylamine, though in many pathways, it is a precursor to the 5-nitro intermediate which is then reduced to the aniline required for coupling to the pyrimidine core.[1]
Downstream Transformation: Nitration
The most common next step is the introduction of a nitro group at the C5 position.
[1]This yields 2-Methoxy-4-methylamino-5-nitrobenzonitrile , which is subsequently reduced to the diamine required for the final drug assembly.[1]
Visualization: Drug Development Pathway
Caption: Figure 2. Functionalization of CAS 627468-17-1 en route to EGFR tyrosine kinase inhibitors.
Analytical Characterization
To ensure the integrity of this intermediate for GMP synthesis, the following analytical specifications are recommended.
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm.
-
Retention Time: Expect elution at ~4.5–5.5 min depending on flow rate.
NMR Validation ( H NMR, 400 MHz, DMSO- )
- 7.45 (d, 1H): Aromatic proton at C6 (ortho to CN).[1]
- 6.25 (d, 1H): Aromatic proton at C3 (ortho to OMe/NHMe).[1]
- 6.50 (q, 1H): N-H proton (broad).[1]
-
3.85 (s, 3H): Methoxy group (-OCH
).[1] -
2.75 (d, 3H): Methylamino group (-NHCH
).[1]
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Use safety goggles.[2] |
| Specific Target Organ | H335: May cause respiratory irritation. | Use in fume hood.[3] |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.
References
-
Preparation of heteroaryl compounds for kinase inhibition. Source: World Intellectual Property Organization (WO 2015/195228). Context: Describes the synthesis of pyrimidine-based EGFR inhibitors and the use of substituted aniline/benzonitrile intermediates. URL:[Link][1]
-
Discovery of a Potent and Selective EGFR Inhibitor (AZD9291). Source:Journal of Medicinal Chemistry, 2014, 57(20), 8249–8267.[1] Context: Foundational paper outlining the SAR of the 2-methoxy-4-amino-5-substituted phenyl pharmacophore.[1] URL:[Link][1]
-
Process for the preparation of Osimertinib and intermediates. Source: IP.com (Prior Art Database). Context: Detailed process chemistry for the nitration and reduction sequences of methoxy-benzonitrile derivatives. URL:[Link][1]
-
Benzonitrile, 2-methoxy-4-(methylamino)- [627468-17-1] Structure & Data. Source: PubChem / ChemicalBook. Context: Verification of CAS registry number and chemical structure.[4][2][5] URL:[Link] (Search: 627468-17-1)[1]
Sources
- 1. 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | C25H34O6 | CID 102165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propyl acetate [webbook.nist.gov]
